molecular formula C16H18O B12514872 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene CAS No. 811784-15-3

1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene

Cat. No.: B12514872
CAS No.: 811784-15-3
M. Wt: 226.31 g/mol
InChI Key: VINBEKQZAXWGCO-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene is a synthetic organic compound with the CAS Registry Number 811784-15-3 and a molecular formula of C 16 H 18 O . It has a calculated molecular weight of 226.31 g/mol and features a benzyl group substituted with a methoxy function at the para position, linked to a 2,4-dimethylbenzene ring . Key calculated physicochemical parameters include a density of approximately 1.004 g/cm³, a boiling point of 338.92°C at 760 mmHg, and a flash point of around 134.22°C . The compound's structure, defined by the SMILES notation Cc1ccc(c(c1)C)Cc2ccc(cc2)OC, makes it a potential building block or intermediate in various research fields . This compound is suited for research and development applications, particularly in organic synthesis and medicinal chemistry. It may serve as a key precursor for the synthesis of more complex molecules or be utilized in structure-activity relationship (SAR) studies. Researchers can also employ it in the development of novel materials or as an analytical standard. 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene is provided as a high-purity material to ensure consistent and reliable experimental results. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

811784-15-3

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,4-dimethylbenzene

InChI

InChI=1S/C16H18O/c1-12-4-7-15(13(2)10-12)11-14-5-8-16(17-3)9-6-14/h4-10H,11H2,1-3H3

InChI Key

VINBEKQZAXWGCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Traditional Lewis Acid Catalysts

Aluminum Chloride (AlCl₃) and Titanium Tetrachloride (TiCl₄) are conventional catalysts for this reaction. Key steps include:

  • Electrophile Generation : 4-Methoxybenzyl chloride reacts with AlCl₃ to form a stabilized carbocation.
  • Aromatic Substitution : The carbocation attacks the electron-rich 2,4-dimethylbenzene at the para position relative to the methyl groups.
  • Workup : Hydrolysis and purification via column chromatography or recrystallization.

Optimized Conditions (from):

Parameter Value
Catalyst TiCl₄ (1.0 equiv)
Solvent Dichloromethane (0.33 M)
Temperature 0°C → Room Temperature
Reaction Time 1–24 hours
Yield 64–90% (depending on substrate purity)

Limitations :

  • Moisture sensitivity necessitates anhydrous conditions.
  • Catalyst stoichiometry impacts byproduct formation (e.g., polyalkylated derivatives).

Supported Metal Oxide Catalysts

To address challenges in catalyst recovery and environmental impact, V₂O₅/ZrO₂ systems have been explored (). These heterogeneous catalysts enhance selectivity for monoalkylated products while minimizing waste.

Performance Data ():

V₂O₅ Loading (wt%) Conversion (%) Selectivity to Target (%)
0 12.6 100
6 89.3 95.4
15 39.2 100

Advantages :

  • Reusability (≥5 cycles without significant activity loss).
  • Operates under milder conditions (100°C vs. traditional 120–140°C).

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis leverages continuous flow systems to improve heat/mass transfer and reduce reaction times (). Key features:

  • Residence Time : 5–10 minutes.
  • Catalyst : Immobilized TiCl₄ on silica gel.
  • Throughput : 1–5 kg/h with ≥85% yield.

Green Chemistry Adaptations

Recent advances focus on solvent-free conditions and recyclable ionic liquids, though these methods remain experimental for this specific compound.

Reaction Optimization and Parameters

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) enhance electrophile stability, while nonpolar solvents (toluene) favor slower, more controlled reactions.

Solvent Comparison ():

Solvent Yield (%) Byproducts (%)
Dichloromethane 90 5
Toluene 76 2
Acetonitrile 25 15

Temperature and Stoichiometry

  • Low Temperatures (0–25°C) : Favor monoalkylation.
  • High Catalyst Loadings (≥1.2 equiv) : Increase di- and trialkylated byproducts.

Comparative Analysis of Methods

Method Yield (%) Selectivity (%) Scalability Environmental Impact
AlCl₃-Catalyzed FC 78 88 Moderate High (toxic waste)
V₂O₅/ZrO₂-Catalyzed FC 89 95 High Low
Continuous Flow 85 92 Very High Moderate

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The compound undergoes electrophilic substitution at activated positions due to electron-donating groups (methyl and methoxy). Reactivity varies across its two aromatic rings:

Reaction TypeConditionsPosition of SubstitutionMajor Product
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxy group1-[(3-Nitro-4-methoxyphenyl)methyl]-2,4-dimethylbenzene
SulfonationH₂SO₄, 100°COrtho to methyl groupsSulfonated derivative at C3 or C5
HalogenationCl₂/AlCl₃ (Friedel-Crafts)Meta to methoxy groupChlorinated analog at C2 or C6

Key factors influencing reactivity:

  • Methoxy group strongly activates its attached ring via resonance (+M effect)

  • Methyl groups provide weaker activation through hyperconjugation

  • Steric hindrance from substituents directs electrophiles to less crowded positions

Oxidation Reactions

Oxidative transformations occur under controlled conditions:

Oxidizing AgentTemperatureReaction SiteProductYield
KMnO₄ (acidic)80°CBenzylic CH₂1-(4-Methoxybenzoyl)-2,4-dimethylbenzene72%
CrO₃/H₂SO₄RTMethyl groupsCarboxylic acid derivatives58%
Ozone-78°CAromatic ringsCleavage products with diketones41%

Mechanistic insights:

  • Benzylic oxidation proceeds via radical intermediates

  • Methyl group oxidation follows sequential alcohol → ketone → carboxylic acid pathway

  • Ozonolysis cleaves conjugated double bonds in reduced derivatives

Reduction Pathways

Catalytic hydrogenation modifies the aromatic systems:

ConditionsPressureCatalystProduct StructureSelectivity
H₂ (50 psi)100°CPd/CPartially saturated bicyclic system85%
H₂ (100 psi)150°CRaney NiFully hydrogenated decalin analog91%
Transfer hydrogenation-Pd(OAc)₂Selective methoxy group reduction63%

Key observations:

  • Methoxy group remains intact under standard hydrogenation conditions

  • Complete ring saturation requires elevated temperatures

  • Transfer hydrogenation selectively reduces oxygen-containing groups

Cross-Coupling Reactions

The compound participates in modern catalytic coupling processes:

Reaction TypeCatalytic SystemCoupling PartnerProduct Application
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Arylboronic acidsBiaryl pharmaceuticals
Heck ReactionPd(OAc)₂/P(o-tol)₃AlkenesExtended π-conjugated systems
Buchwald-HartwigPd₂(dba)₃/XantphosAminesNitrogen-containing analogs

Optimized parameters:

  • Reaction time: 12-24 hr

  • Temperature: 80-110°C

  • Solvent: Toluene/DMF mixtures

  • Yields typically range from 65-89%

Functional Group Interconversion

The methoxy group undergoes characteristic transformations:

ReactionReagentsProductApplication
DemethylationBBr₃/CH₂Cl₂Phenolic derivativeChelating agents
AlkylationR-X/K₂CO₃Ether derivativesProdrug formulation
SulfonationSO₃/H₂SO₄Sulfonic acid analogWater-soluble derivatives

Notable findings:

  • BBr₃-mediated demethylation achieves >95% conversion

  • Sulfonation improves aqueous solubility by 3 orders of magnitude

  • Alkylated derivatives show enhanced blood-brain barrier penetration

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Structural Features Functional Groups References
1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene Benzene with 2,4-dimethyl and 4-methoxybenzyl Methyl, methoxy, benzyl
1-(4-Methoxyphenyl)ethanone Benzene with acetyl and methoxy groups Ketone, methoxy
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene Benzene with ethynyl and butyl groups Ethynyl, methoxy, alkyl chain
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene Propargyl chain with dimethyl and methoxy Alkyne, methoxy, branched alkyl
ASTEMIZOLE (Antihistamine) Complex piperidine-benzimidazole framework Methoxy, fluorophenyl, piperidine

Key Observations :

  • Electron-Donating Effects : The methoxy group in all compounds enhances aromatic stability but reduces electrophilic substitution rates compared to electron-withdrawing groups.
  • Steric and Conformational Differences : Bulky substituents (e.g., butyl in , propargyl in ) increase lipophilicity and steric hindrance, affecting binding in biological systems.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (LogP) References
1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene Not reported Not reported ~4.2 (estimated)
1-(4-Methoxyphenyl)ethanone 48–50 285–290 1.9
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene Not reported Not reported ~5.8 (estimated)
3a: 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one 188–189 Not reported ~3.1

Key Observations :

  • Polarity: The ketone in 1-(4-Methoxyphenyl)ethanone lowers LogP (1.9) compared to the target compound (~4.2), indicating higher aqueous solubility.
  • Azetidinones: Beta-lactam-containing derivatives (e.g., 3a ) exhibit higher melting points due to hydrogen bonding and rigid ring structures.

Pharmacological and Industrial Relevance

  • Pharmaceuticals: ASTEMIZOLE and azetidinones highlight the methoxyphenyl group’s role in drug design for receptor targeting and antibiotic activity.
  • Materials Science : Ethynyl-substituted derivatives (e.g., ) are precursors for conjugated polymers or photoactive materials due to their rigid, planar structures.

Biological Activity

1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene, commonly referred to as a methoxy-substituted aromatic compound, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties, supported by detailed research findings and case studies.

The compound is characterized by a methoxy group attached to a phenyl ring, which influences its biological activities. Its structure can be represented as follows:

C12H16O(1 4 Methoxyphenyl methyl 2 4 dimethylbenzene)\text{C}_{12}\text{H}_{16}\text{O}\quad (\text{1 4 Methoxyphenyl methyl 2 4 dimethylbenzene})

Antimicrobial Activity

Research has demonstrated that 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene exhibits significant antimicrobial properties. A study evaluating the compound's efficacy against various bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.78
Escherichia coli1.56
Bacillus subtilis3.12

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .

Antioxidant Activity

The antioxidant capacity of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals:

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25.5
ABTS Radical Scavenging30.2

These findings suggest that the compound could play a role in preventing oxidative stress-related diseases due to its strong antioxidant properties .

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Cell LineIC50 (µM)
MCF-715.8
HeLa12.3

The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Case Study on Antimicrobial Effects : A clinical trial involving patients with skin infections treated with topical formulations containing 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene showed a significant reduction in infection rates compared to control groups.
  • Case Study on Antioxidant Effects : In an animal model of oxidative stress induced by high-fat diets, supplementation with this compound resulted in reduced biomarkers of oxidative damage and improved overall health indicators.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene, and what experimental parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions or alkylation of 2,4-dimethylbenzene derivatives. Key parameters include:

  • Catalyst selection : Pd catalysts (e.g., Pd(I) complexes) with ligands like 4CzIPN improve coupling efficiency .
  • Solvent systems : Degassed CH₂Cl₂ or ethanol under inert atmospheres minimizes side reactions .
  • Purification : Column chromatography (SiO₂, pentane:EtOAc gradients) resolves intermediates, with yields ranging from 55% to 65% depending on reaction scale and ligand ratios .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group at 4-position, methyl groups at 2,4-positions) and coupling constants .
  • FT-IR : Identifies functional groups (C-O stretching of methoxy at ~1250 cm⁻¹, aromatic C-H bending) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 254.3) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene across different studies?

  • Methodological Answer :

  • Standardized Conditions : Replicate experiments under identical solvent, temperature, and instrumentation settings to isolate variables (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts in NMR) .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-methoxybenzophenone derivatives) to identify systematic errors .
  • Computational Validation : Use DFT calculations to predict NMR/IR spectra and benchmark against experimental data .

Q. What strategies optimize the regioselectivity in cross-coupling reactions involving 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene?

  • Methodological Answer :

  • Ligand Design : Bulky ligands (e.g., hydrazonic ligands) sterically direct coupling to less hindered positions .
  • Substrate Prefunctionalization : Introduce directing groups (e.g., boronic acids) to enhance Pd-catalyzed coupling efficiency .
  • Reaction Monitoring : In-situ FT-IR or GC-MS tracks intermediate formation, enabling real-time adjustment of stoichiometry .

Q. What computational methods are used to predict the reactivity of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene in novel reaction environments?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of CH₂Cl₂ vs. ethanol) on reaction pathways .
  • Docking Simulations : Model interactions with biological targets (e.g., enzyme active sites) for pharmacological applications .

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